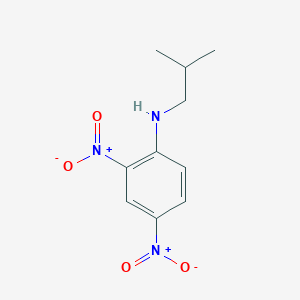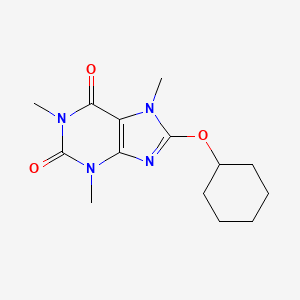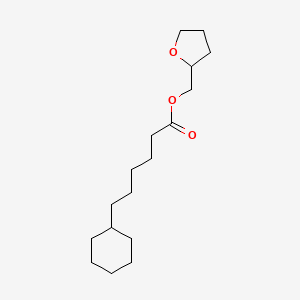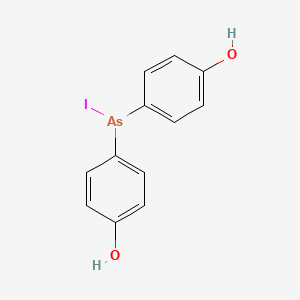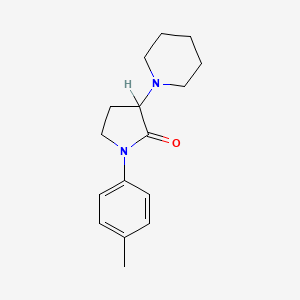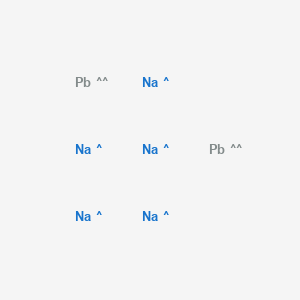
CID 71352119
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “CID 71352119” is a chemical entity with unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 71352119 involves multiple steps, including specific reaction conditions and reagents. The preparation methods typically involve:
Initial Raw Materials: The synthesis begins with the selection of appropriate raw materials.
Reaction Conditions: Specific temperature, pressure, and catalysts are used to facilitate the reactions.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized processes to ensure high yield and purity. This involves:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities.
Continuous Monitoring: Ensuring consistent quality through continuous monitoring of reaction parameters.
Automation: Employing automated systems to enhance efficiency and reduce human error.
Chemical Reactions Analysis
Types of Reactions
CID 71352119 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure, leading to new derivatives.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Catalysts: Catalysts such as palladium on carbon are employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives with altered chemical properties.
Scientific Research Applications
CID 71352119 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 71352119 involves its interaction with specific molecular targets and pathways. This includes:
Molecular Targets: The compound binds to particular proteins or enzymes, altering their activity.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Properties
CAS No. |
12059-41-5 |
|---|---|
Molecular Formula |
Na5Pb2 |
Molecular Weight |
5.3e+02 g/mol |
InChI |
InChI=1S/5Na.2Pb |
InChI Key |
BDQPPRFKZXAWNE-UHFFFAOYSA-N |
Canonical SMILES |
[Na].[Na].[Na].[Na].[Na].[Pb].[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


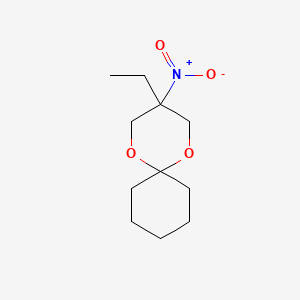
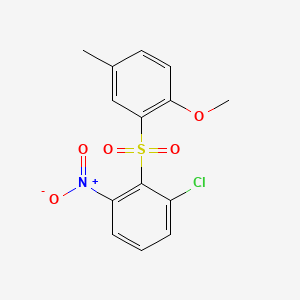
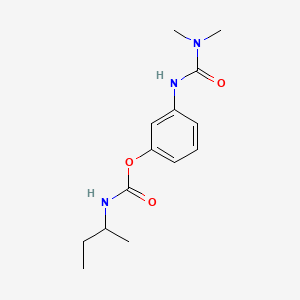
![7-[2-(Pyrrolidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14732337.png)
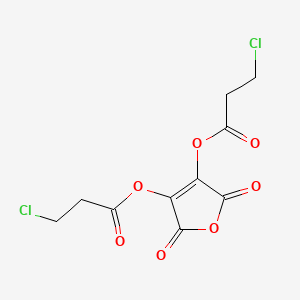
![6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid](/img/structure/B14732364.png)
![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)
